molecular formula C27H20O2 B2576739 4-(1,2,2-Triphenylvinyl)benzoic Acid CAS No. 197153-87-0

4-(1,2,2-Triphenylvinyl)benzoic Acid

Cat. No. B2576739
CAS RN: 197153-87-0
M. Wt: 376.455
InChI Key: BYQULXPMSUDNFL-UHFFFAOYSA-N
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Description

4-(1,2,2-Triphenylvinyl)benzoic Acid, also known as 1-(4-Carboxyphenyl)-1,2,2-triphenylethene, is an organic compound with the molecular formula C27H20O2 and a molecular weight of 376.45 . It is used in the field of organic chemical industry, such as the preparation of an activated luminescent material .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a triphenylvinyl group . The exact structure can be analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

This compound can undergo condensation reactions to bind different biomolecules, resulting in biocompatible activated luminescent materials with AIE/AE properties .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.183±0.06 g/cm3 and a predicted boiling point of 503.8±29.0 °C .

Scientific Research Applications

Metal Ion Detection

4-(4-(1,2,2-triphenylvinyl)phenyl)benzoic acid exhibits fluorescence in response to Zn2+ ions, demonstrating potential as a metal ion sensor. This response is due to the coordination between Zn2+ ions and the compound, highlighting its utility in detecting specific metal ions in various environments (Wang et al., 2021).

Dye-Sensitized Solar Cells

The compound plays a role in the development of metal-free organic sensitizers for dye-sensitized solar cells (DSSCs). Incorporating a triphenylamine unit, it acts as an electron donor, contributing to the efficiency of DSSCs by influencing photon-to-current conversion and energy conversion efficiencies (Ferdowsi et al., 2018).

Fluorescent Photopatterning and Explosive Detection

This compound, within certain polymeric structures, exhibits aggregation-induced emission and can be used for fluorescent photopatterning. Its unique properties also allow for optical limiting and efficient detection of explosives, showcasing its versatility in security and material science applications (Hu et al., 2012).

Synthesis and Structural Characterization

Research on 4-(1,2,2-triphenylvinyl)benzoic acid derivatives has contributed to the synthesis and characterization of new compounds, such as triphenyltin (IV) compounds. These derivatives show promise in antimicrobial activities, highlighting the potential of this compound in medicinal chemistry (Debnath et al., 2021).

Electronic and Optical Properties

Minor structural modifications of derivatives like 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl can significantly influence their electronic and optical properties. These changes are critical in developing materials for applications like organic light-emitting diodes (OLEDs) (Huang et al., 2013).

Environmental Applications

The compound is used in studies related to environmental applications, such as the purification of water with near-UV illuminated suspensions, indicating its potential in environmental cleanup and water treatment technologies (Matthews, 1990).

Safety and Hazards

While specific safety data for 4-(1,2,2-Triphenylvinyl)benzoic Acid is not available, it’s important to handle all chemicals with care. Protective measures such as wearing gloves, eye protection, and working in a well-ventilated area are recommended .

Future Directions

4-(1,2,2-Triphenylvinyl)benzoic Acid has potential applications in the field of organic chemical industry, particularly in the preparation of activated luminescent materials . Its ability to bind different biomolecules suggests potential for creating biocompatible materials with unique properties .

properties

IUPAC Name

4-(1,2,2-triphenylethenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQULXPMSUDNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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